![molecular formula C11H12N2O B13887330 4-(1H-pyrrolo[2,3-c]pyridin-3-yl)butan-2-one](/img/structure/B13887330.png)
4-(1H-pyrrolo[2,3-c]pyridin-3-yl)butan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1H-pyrrolo[2,3-c]pyridin-3-yl)butan-2-one is a heterocyclic compound that features a pyrrolo[2,3-c]pyridine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-pyrrolo[2,3-c]pyridin-3-yl)butan-2-one typically involves the construction of the pyrrolo[2,3-c]pyridine core followed by functionalization at the appropriate positions. One common method involves the cyclization of suitable precursors under acidic or basic conditions. For example, the reaction of 2-aminopyridine with α,β-unsaturated carbonyl compounds can lead to the formation of the pyrrolo[2,3-c]pyridine ring system .
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes that are optimized for yield and purity. These methods often include the use of high-throughput screening and automated synthesis techniques to streamline the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-(1H-pyrrolo[2,3-c]pyridin-3-yl)butan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions at specific positions on the pyrrolo[2,3-c]pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrolo[2,3-c]pyridine oxides, while substitution reactions can introduce various functional groups onto the pyrrolo[2,3-c]pyridine core .
Wissenschaftliche Forschungsanwendungen
4-(1H-pyrrolo[2,3-c]pyridin-3-yl)butan-2-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a modulator of biological pathways.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-(1H-pyrrolo[2,3-c]pyridin-3-yl)butan-2-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the fibroblast growth factor receptor (FGFR) signaling pathway, which plays a crucial role in cell proliferation and survival. By inhibiting this pathway, the compound can induce apoptosis and inhibit the migration and invasion of cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds share a similar core structure but differ in the position of the nitrogen atom and the functional groups attached.
1H-pyrazolo[3,4-b]pyridines: These compounds have a similar bicyclic structure but with a pyrazole ring fused to the pyridine ring.
Uniqueness
4-(1H-pyrrolo[2,3-c]pyridin-3-yl)butan-2-one is unique due to its specific substitution pattern and the presence of the butan-2-one moiety, which can impart distinct biological activities and chemical reactivity compared to other similar compounds .
Eigenschaften
Molekularformel |
C11H12N2O |
|---|---|
Molekulargewicht |
188.23 g/mol |
IUPAC-Name |
4-(1H-pyrrolo[2,3-c]pyridin-3-yl)butan-2-one |
InChI |
InChI=1S/C11H12N2O/c1-8(14)2-3-9-6-13-11-7-12-5-4-10(9)11/h4-7,13H,2-3H2,1H3 |
InChI-Schlüssel |
YDOHPRORVNLBMI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)CCC1=CNC2=C1C=CN=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-(2-Methoxyphenyl)-2-[4-(1-methylpiperidin-4-yl)-2-propan-2-yloxyanilino]thieno[3,2-d]pyrimidine-6-carboxamide](/img/structure/B13887252.png)
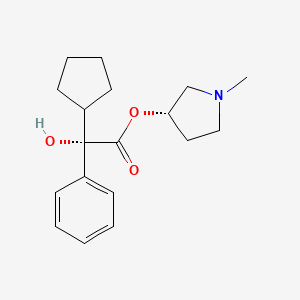
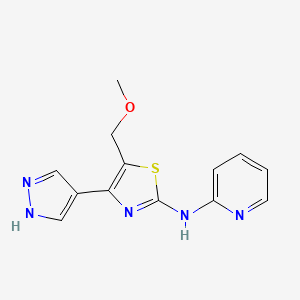


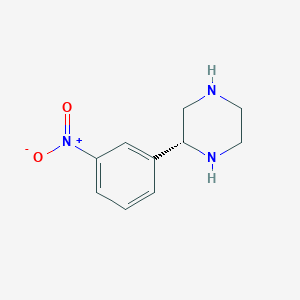
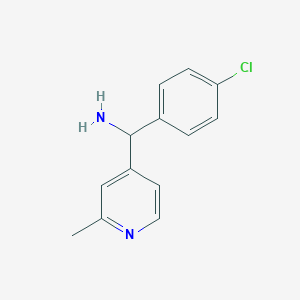
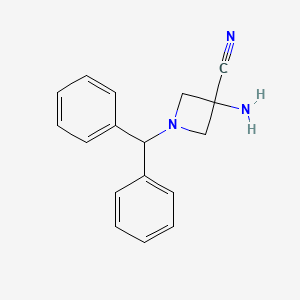

![2-[(4-Bromophenyl)amino]propanamide](/img/structure/B13887294.png)
![[2-(2-Methylsulfonylphenyl)-1,5-naphthyridin-3-yl]methanol](/img/structure/B13887309.png)
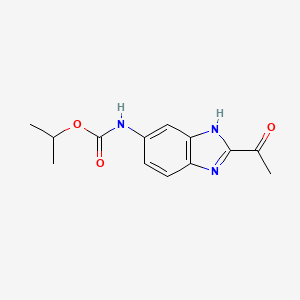
![2-[3-(6-Chloropyrazin-2-yl)oxyazetidin-1-yl]quinoline](/img/structure/B13887345.png)
